1-Chloro-4-(2,2-dimethylpropyl)benzene
Description
Contextual Overview of Chlorinated Aromatic Hydrocarbons in Organic Chemistry
Chlorinated aromatic hydrocarbons are organic compounds that contain chlorine atoms attached to an aromatic ring system. wikipedia.orgtaylorandfrancis.com This class of molecules is significant both academically and industrially. The carbon-chlorine bond on an aromatic ring is generally stable, lending these compounds persistence in various environments. wikipedia.org They are widely utilized as intermediates in the synthesis of a broad range of products, including pharmaceuticals, agricultural chemicals, and paints. eurochlor.org
From a chemical perspective, the chlorine atom acts as a deactivating yet ortho-, para-directing group in electrophilic aromatic substitution reactions. This dual behavior arises from the interplay between its inductive and resonance effects. The high electronegativity of chlorine withdraws electron density from the benzene (B151609) ring inductively, making it less reactive than benzene itself. However, the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.
Significance of Branched Alkyl Substituents on Aromatic Systems
Alkyl groups attached to an aromatic ring are typically activating, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They direct incoming electrophiles to the ortho and para positions. However, the structure of the alkyl group, particularly the presence of branching, introduces significant steric effects. libretexts.org
Branched alkyl substituents, such as the 2,2-dimethylpropyl (neopentyl) group found in 1-Chloro-4-(2,2-dimethylpropyl)benzene, are particularly notable for their steric hindrance. fiveable.me The bulky nature of the neopentyl group can physically obstruct the positions on the ring closest to it (the ortho positions). masterorganicchemistry.com This steric crowding makes it more difficult for an incoming electrophile to attack at the ortho position, leading to a strong preference for substitution at the less hindered para position. libretexts.org This phenomenon is crucial for controlling the regioselectivity of reactions involving heavily substituted aromatic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H15Cl |
| Molecular Weight | 182.69 g/mol |
| CAS Number | Not explicitly available |
| Appearance | Expected to be a liquid or low-melting solid |
Scope and Academic Relevance of Research on this compound
While direct research on this compound is not extensively documented, its structure makes it a molecule of significant academic relevance for several reasons. It serves as an excellent model compound for investigating the fundamental principles of electrophilic aromatic substitution on disubstituted benzenes where both steric and electronic factors are at play.
The academic scope of this compound includes:
Investigating Steric Effects: The bulky neopentyl group provides a clear case for studying the impact of steric hindrance on the regioselectivity of aromatic substitution reactions. Research would focus on quantifying the ortho/para product ratio in various electrophilic substitution reactions (e.g., nitration, halogenation, acylation) and comparing it to less hindered analogues.
Exploring Synthetic Methodologies: The inherent challenge of introducing a neopentyl group without carbocation rearrangement makes this compound a target for developing novel synthetic strategies. Research in this area would focus on circumventing the rearrangement, perhaps through alternative catalytic systems or synthetic pathways that avoid the formation of a free primary carbocation. researchgate.net
Mechanistic Studies: The compound and its analogues are ideal substrates for probing the mechanisms of carbocation rearrangements. acs.org Isotope labeling studies, kinetic analyses, and computational modeling could be employed to further elucidate the transition states and intermediates involved in the neopentyl rearrangement during reactions like Friedel-Crafts alkylation.
In essence, the academic relevance of this compound lies not in its widespread application, but in its utility as a tool for teaching and exploring core concepts in physical organic chemistry, reaction mechanisms, and synthetic strategy.
Structure
3D Structure
Properties
CAS No. |
26110-93-0 |
|---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
WKGSEEIZUQHILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 2,2 Dimethylpropyl Benzene
Friedel-Crafts Alkylation as a Primary Synthetic Routequora.comdoubtnut.com
The Friedel-Crafts alkylation reaction, developed by Charles Friedel and James Crafts in 1877, introduces an alkyl group onto an aromatic ring. wikipedia.org For the synthesis of 1-Chloro-4-(2,2-dimethylpropyl)benzene, this involves the reaction of chlorobenzene (B131634) with an appropriate alkylating agent, such as neopentyl chloride (1-chloro-2,2-dimethylpropane), in the presence of a strong Lewis acid catalyst. quora.comvedantu.com
Mechanistic Pathways of Carbocation Formation and Rearrangement
The mechanism of the Friedel-Crafts alkylation is a multi-step process involving the generation of a potent electrophile that subsequently attacks the electron-rich aromatic ring. vedantu.commt.com However, a significant challenge in the synthesis of the target molecule via this route is the high propensity for carbocation rearrangement. vedantu.comchemistrysteps.com
The reaction is initiated by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the alkyl halide. vedantu.com The Lewis acid coordinates with the halogen atom of the alkylating agent (neopentyl chloride), polarizing the C-Cl bond. youtube.comyoutube.com This interaction facilitates the departure of the halide ion, leading to the formation of an electrophilic carbocation or a highly reactive carbocation-like complex (R---X---AlCl₃). wikipedia.orgmt.com This generated electrophile is necessary to overcome the aromatic stability of the chlorobenzene ring.
A significant complication in the synthesis of this compound is the rearrangement of the initially formed carbocation. chemistrysteps.com The reaction of neopentyl chloride with AlCl₃ generates a primary neopentyl carbocation. Primary carbocations are inherently unstable and readily rearrange to form more stable carbocations. chemistrysteps.commasterorganicchemistry.com
In this specific reaction, the primary neopentyl carbocation undergoes a rapid intramolecular rearrangement known as a 1,2-methyl shift (a type of Whitmore 1,2-shift). wikipedia.orglibretexts.org A methyl group from the carbon adjacent to the positively charged carbon shifts, with its bonding electron pair, to the electron-deficient carbon. This process transforms the unstable primary carbocation into a much more stable tertiary carbocation (the tert-pentyl or 1,1-dimethylpropyl carbocation). libretexts.org Because this rearrangement is energetically favorable, the subsequent alkylation of chlorobenzene proceeds almost exclusively with this rearranged electrophile, yielding 1-chloro-4-(1,1-dimethylpropyl)benzene as the major product instead of the desired this compound. wikipedia.orgchemistrysteps.com
| Alkylating Agent | Initial Carbocation (Primary) | Rearranged Carbocation (Tertiary) | Expected Product | Actual Major Product |
|---|---|---|---|---|
| Neopentyl chloride | (CH₃)₃CCH₂⁺ | CH₃CH₂(CH₃)₂C⁺ | This compound | 1-Chloro-4-(1,1-dimethylpropyl)benzene |
Regiochemistry: The chlorine atom on the chlorobenzene ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. youtube.com This means the incoming electrophile (the rearranged tert-pentyl carbocation) will be directed to the positions ortho and para to the chlorine atom. The reaction, therefore, produces a mixture of 1-chloro-2-(1,1-dimethylpropyl)benzene and 1-chloro-4-(1,1-dimethylpropyl)benzene. youtube.com Due to steric hindrance between the bulky alkyl group and the adjacent chlorine atom, the para-substituted isomer is typically the major product. youtube.com
Stereochemistry: The synthesis of this compound via this pathway does not generate any new chiral centers, so stereochemical considerations are not a primary concern in this specific reaction.
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing a Friedel-Crafts alkylation reaction involves manipulating various parameters to maximize the yield of the desired product and enhance its selectivity (e.g., para vs. ortho). acs.org However, due to the facile nature of the carbocation rearrangement, optimizing for the non-rearranged product, this compound, is exceptionally challenging.
Temperature: Reaction temperature is a critical parameter. Generally, lower temperatures can favor the formation of the para isomer over the ortho isomer in Friedel-Crafts alkylations. researchgate.net However, even at reduced temperatures, preventing the 1,2-methyl shift of the neopentyl carbocation is difficult. chemistrysteps.com Increasing the temperature often leads to more side reactions and potentially more rearrangement, without significantly improving the yield of the desired non-rearranged product. researchgate.net
Reaction Time: The duration of the reaction must be carefully controlled. A significant drawback of Friedel-Crafts alkylation is polyalkylation. quora.com The product, an alkylated chlorobenzene, contains an electron-donating alkyl group which makes the ring more reactive than the starting chlorobenzene. Consequently, the product can undergo further alkylation, leading to di- or poly-substituted byproducts. Shorter reaction times can help minimize this issue, though this must be balanced with achieving a reasonable conversion of the starting material.
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Temperature | Higher temperatures increase reaction rate but may decrease para-selectivity and promote side reactions. researchgate.net | Lower temperatures are often used to maximize the para/ortho ratio. |
| Reaction Time | Longer reaction times can lead to polyalkylation as the product is more reactive than the reactant. quora.com | Should be minimized to prevent the formation of polysubstituted products. |
| Catalyst Concentration | Higher catalyst concentration can increase reaction rate but also the likelihood of side reactions. acs.org | Use the minimum amount of catalyst required for an efficient reaction. |
Substrate to Catalyst Ratios
In the context of Friedel-Crafts alkylation for synthesizing the target compound, a Lewis acid catalyst is essential to generate the electrophilic species from the alkylating agent. vedantu.com Typically, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are employed. vedantu.comquora.com While Friedel-Crafts acylation reactions often necessitate stoichiometric amounts of the catalyst because the resulting ketone product forms a stable complex with the Lewis acid, alkylation reactions are, in principle, catalytic. wikipedia.org
However, the reactivity of the catalyst can be diminished by complexation with the substrate, product, or trace impurities. Therefore, the ratio of substrate to catalyst is a critical parameter that must be optimized to ensure efficient conversion while minimizing cost and potential side reactions. For the alkylation of chlorobenzene, which is a deactivated aromatic system, a higher catalyst loading may be required compared to the alkylation of more electron-rich arenes. The specific ratio would be determined empirically, balancing reaction rate against the increased likelihood of side reactions at higher catalyst concentrations.
| Reaction Type | Typical Catalyst | General Catalyst Ratio | Rationale |
|---|---|---|---|
| Alkylation | AlCl₃, FeCl₃ | Catalytic to excess | Catalyst is regenerated, but deactivation can occur. wikipedia.org |
| Acylation | AlCl₃ | Stoichiometric or greater | Product (ketone) forms a stable complex with the catalyst. wikipedia.org |
Solvent Effects and Anhydrous Conditions
The choice of solvent can significantly influence the outcome of a Friedel-Crafts alkylation. Solvents such as nitromethane (B149229) and carbon disulfide have been historically used in these reactions. researchgate.net The solvent should be inert under the reaction conditions and capable of dissolving both the substrates and the catalyst complex. For instance, nitrobenzene (B124822) can be used as a solvent for Friedel-Crafts reactions on less reactive substrates, although its own reactivity must be considered. quora.com
Crucially, Friedel-Crafts reactions must be conducted under strictly anhydrous conditions. askiitians.com Lewis acid catalysts like AlCl₃ react vigorously with water, which would lead to the decomposition of the catalyst and the termination of the reaction. quora.com The presence of moisture can hydrolyze the aluminum chloride to aluminum hydroxide, rendering it inactive as a catalyst. Therefore, all reagents and glassware must be thoroughly dried before use.
Mitigation of Side Reactions (e.g., Polyalkylation, Isomerization)
Two major side reactions plague Friedel-Crafts alkylations: polyalkylation and carbocation rearrangement (isomerization). libretexts.org
Polyalkylation occurs because the introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic and thus more reactive than the starting material. quora.comlibretexts.org This leads to the addition of multiple alkyl groups to the same ring. libretexts.org A common strategy to suppress polyalkylation is to use a large excess of the aromatic substrate (in this case, chlorobenzene). libretexts.org By doing so, the probability of the electrophile encountering a molecule of the starting material is much higher than encountering an already alkylated product molecule.
Isomerization is a particularly significant challenge when using primary alkyl halides like neopentyl chloride (1-chloro-2,2-dimethylpropane). minia.edu.eg The Friedel-Crafts reaction proceeds via a carbocation or a carbocation-like intermediate. vedantu.com The initially formed primary neopentyl carbocation is highly unstable and prone to rearrangement to a more stable tertiary carbocation through a 1,2-methyl shift. minia.edu.eg Consequently, the alkylation of an aromatic ring with a neopentyl halide typically yields a product with a rearranged alkyl group, (1,1-dimethylpropyl)benzene, also known as tert-amylbenzene. minia.edu.egquora.com This makes the direct Friedel-Crafts alkylation an unsuitable method for the synthesis of this compound. An alternative to avoid this is to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction), as the acylium ion intermediate does not undergo rearrangement. stackexchange.com
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Polyalkylation | Product is more reactive than the starting material. libretexts.org | Use a large excess of the aromatic substrate. libretexts.org |
| Isomerization | Rearrangement of the carbocation intermediate to a more stable form. minia.edu.eg | Use Friedel-Crafts acylation followed by reduction. stackexchange.com |
Alternative Synthetic Approaches
Given the significant challenges associated with the direct Friedel-Crafts alkylation for this specific target molecule, alternative synthetic strategies are more viable.
Direct Chlorination of 2,2-Dimethylpropylbenzene
A logical alternative approach is the direct electrophilic chlorination of 2,2-dimethylpropylbenzene (also known as neopentylbenzene). In this method, the alkylated benzene (B151609) is prepared first, and then the chlorine atom is introduced onto the aromatic ring. The 2,2-dimethylpropyl group is an activating group and directs incoming electrophiles to the ortho and para positions.
The reaction typically involves treating 2,2-dimethylpropylbenzene with chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk This reaction will produce a mixture of 1-chloro-2-(2,2-dimethylpropyl)benzene (ortho isomer) and this compound (para isomer). Due to steric hindrance from the bulky neopentyl group, the formation of the para isomer is generally favored over the ortho isomer. The resulting isomers would then need to be separated, for example, by distillation or chromatography.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Chloride Formation
Functionalization of Related Aromatic Systems (e.g., Chlorination of Alkyl Side Chains)
Another class of reactions involves the halogenation of the alkyl side chain of an aromatic compound. This typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator, in the presence of a halogenating agent like chlorine (Cl₂) or N-bromosuccinimide (NBS). orgoreview.comchemguide.co.uk This method is highly selective for the benzylic position—the carbon atom directly attached to the aromatic ring—because the resulting benzylic radical is stabilized by resonance with the benzene ring. orgoreview.com
However, this approach is not suitable for introducing a chlorine atom onto the side chain of 2,2-dimethylpropylbenzene in a useful manner for synthesizing the target compound. The 2,2-dimethylpropyl group has no hydrogen atoms at the benzylic position. Therefore, the characteristic benzylic radical cannot be formed, and the high selectivity of side-chain halogenation is lost. Under forcing conditions, chlorination might occur at other positions on the alkyl chain, but this would not lead to the desired aromatic chloride. orgoreview.comgoogle.com
Comparative Analysis of Synthetic Pathways in Terms of Efficiency and Scalability
The synthesis of this compound can be approached through several synthetic routes, each with distinct advantages and disadvantages concerning efficiency, cost-effectiveness, and scalability. The primary methodologies considered are Friedel-Crafts acylation followed by reduction, and transition-metal-catalyzed cross-coupling reactions such as the Kumada and Suzuki couplings. A comparative analysis of these pathways is crucial for selecting the most appropriate method for a given application, whether for laboratory-scale synthesis or industrial production.
Friedel-Crafts Acylation followed by Reduction
This classical two-step approach involves the initial acylation of chlorobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. youtube.comdoubtnut.com The subsequent reduction of the ketone functionality yields the desired this compound. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.com
Scalability: Friedel-Crafts acylations are well-established industrial processes and can be scaled up to produce large quantities of aryl ketones. beilstein-journals.org The availability and low cost of the starting materials (chlorobenzene, pivaloyl chloride, and aluminum chloride) make this route economically attractive for large-scale synthesis. However, the large amounts of aluminum chloride required, and the subsequent quenching and waste disposal, can present challenges on an industrial scale. The reduction step, particularly the Clemmensen reduction, can also be challenging to scale up due to the heterogeneous nature of the reaction and the use of mercury in the zinc amalgam.
Kumada Cross-Coupling
The Kumada coupling provides a more direct route to this compound by forming the carbon-carbon bond between a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org In a potential synthetic pathway, a Grignard reagent derived from a neopentyl halide could be coupled with 1,4-dichlorobenzene, or alternatively, a 4-chlorophenyl Grignard reagent could be coupled with a neopentyl halide. This reaction is typically catalyzed by nickel or palladium complexes. arkat-usa.org
Scalability: The Kumada coupling has been successfully implemented in large-scale industrial processes, including pharmaceutical manufacturing. wikipedia.orgacs.orgacs.org The use of relatively inexpensive nickel catalysts can enhance the economic viability of this method on a large scale. rsc.org However, the handling of highly reactive Grignard reagents and the need for stringent anhydrous conditions can pose safety and operational challenges in a large-scale setting.
Suzuki Cross-Coupling
The Suzuki coupling is another powerful cross-coupling reaction that can be employed for the synthesis of the target molecule. organic-chemistry.org This would typically involve the reaction of a 4-chlorophenylboronic acid or one of its esters with a neopentyl halide, or vice versa, in the presence of a palladium catalyst and a base. mdpi.com
Efficiency: Suzuki couplings are renowned for their high yields, exceptional functional group tolerance, and mild reaction conditions. acs.org The use of stable and easily handled boronic acids and their derivatives contributes to the reliability and reproducibility of this method. organic-chemistry.org The reaction is generally highly selective, minimizing the formation of byproducts.
Scalability: The Suzuki coupling is one of the most widely used cross-coupling reactions in the pharmaceutical and fine chemical industries for large-scale synthesis. acs.orgmdpi.comacs.org The robustness and predictability of the reaction make it amenable to scale-up. While palladium catalysts can be expensive, the development of highly active catalysts allows for very low catalyst loadings, which mitigates the cost. mdpi.com Furthermore, advancements in catalyst technology and the use of more stable boronic esters have improved the scalability and safety of the process. acs.orgorgsyn.org
Comparative Data of Synthetic Pathways
| Synthetic Pathway | Key Steps | Typical Reagents | Typical Conditions | Efficiency (Yield) | Scalability |
| Friedel-Crafts Acylation & Reduction | 1. Acylation2. Reduction | 1. Chlorobenzene, Pivaloyl chloride, AlCl₃2. Zn(Hg), HCl (Clemmensen) | 1. 0-50 °C2. Reflux | Moderate to High (can be affected by isomer formation) | Good, but waste disposal and harsh reduction conditions can be challenging. |
| Kumada Coupling | C-C Bond Formation | 4-Chlorophenyl Grignard, Neopentyl halide, Ni or Pd catalyst | Room temperature to reflux | High | Good, but requires strict anhydrous conditions and handling of reactive Grignard reagents. |
| Suzuki Coupling | C-C Bond Formation | 4-Chlorophenylboronic acid, Neopentyl halide, Pd catalyst, Base | 80-110 °C | High to Excellent | Excellent, widely used in industry due to mild conditions and high functional group tolerance. |
The Friedel-Crafts acylation followed by reduction is a cost-effective option for large-scale production, provided that isomer separation and waste management are adequately addressed.
The Kumada coupling offers a more direct and efficient route, particularly if cost-effective nickel catalysts are employed, though it requires careful handling of sensitive reagents.
The Suzuki coupling stands out for its high efficiency, mild conditions, and excellent functional group tolerance, making it a highly reliable and scalable method, especially for applications where purity and process robustness are critical, despite the potential for higher initial catalyst costs. acs.orgmdpi.com
Chemical Reactivity and Transformational Chemistry of 1 Chloro 4 2,2 Dimethylpropyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The reaction typically proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu The rate of reaction and the position of substitution (regioselectivity) are strongly influenced by the electronic and steric properties of the substituents already present on the ring. libretexts.orglumenlearning.com
In 1-chloro-4-(2,2-dimethylpropyl)benzene, the regiochemical outcome of EAS reactions is determined by the combined directing effects of the chloro and the alkyl (neopentyl) groups.
2,2-Dimethylpropyl (Alkyl) Group: As an alkyl group, it is an electron-donating group (EDG) through the inductive effect (+I). lumenlearning.com This donation of electron density stabilizes the carbocation intermediate, thereby activating the ring and increasing the rate of reaction compared to unsubstituted benzene. libretexts.orgyoutube.com Alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgpressbooks.pub
Chloro Group: Halogens are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively (-I effect), which deactivates the ring and slows the reaction rate. libretexts.orgpressbooks.pub However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance donation is most effective at stabilizing the carbocation intermediate when the electrophile attacks at the ortho and para positions. libretexts.org Consequently, the chloro group, while being a deactivator, is also an ortho, para-director. libretexts.orgpressbooks.pub
In the case of this compound, the two groups are in a para relationship. The activating alkyl group and the deactivating chloro group both direct incoming electrophiles to their respective ortho positions (the para positions being occupied). The positions ortho to the neopentyl group are meta to the chloro group, and vice-versa. In such competing scenarios, the more strongly activating group generally controls the regioselectivity. youtube.com Therefore, the electron-donating neopentyl group will preferentially direct substitution to positions 2 and 6.
| Substituent | Electronic Effect | Effect on Rate | Directing Influence |
|---|---|---|---|
| -C(CH₃)₃CH₂ (Neopentyl) | Electron Donating (Inductive, +I) | Activating | Ortho, Para |
| -Cl (Chloro) | Electron Withdrawing (Inductive, -I) Electron Donating (Resonance, +R) | Deactivating | Ortho, Para |
The 2,2-dimethylpropyl (neopentyl) group is exceptionally bulky due to the quaternary carbon atom adjacent to the CH₂ group. masterorganicchemistry.com This steric bulk presents a significant physical barrier to the approach of an electrophile at the adjacent ortho positions (carbons 2 and 6). nih.gov While electronic effects favor substitution at these sites, steric hindrance can counteract this preference, leading to a decreased reaction rate. nih.gov In many EAS reactions, a bulky substituent favors substitution at the less hindered para position; however, in this molecule, the para position is already blocked by the chlorine atom. libretexts.orgyoutube.com Therefore, electrophilic attack is forced to occur at the sterically encumbered ortho positions, which may require more vigorous reaction conditions compared to a similar compound with a smaller alkyl group like toluene (B28343). pressbooks.pubyoutube.com
The principles of directing effects and steric hindrance can be applied to predict the outcomes of specific EAS reactions.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For this compound, the reaction is directed by the neopentyl group to the ortho positions. Despite steric hindrance, the primary product expected is 2-nitro-1-chloro-4-(2,2-dimethylpropyl)benzene .
Sulfonation: This reaction involves using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring, with sulfur trioxide (SO₃) acting as the electrophile. byjus.com Similar to nitration, the sulfonation of this compound would yield the 2-sulfo-1-chloro-4-(2,2-dimethylpropyl)benzene isomer as the major product, governed by the same electronic and steric factors.
| Reaction | Reagents | Electrophile | Expected Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-1-chloro-4-(2,2-dimethylpropyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-Sulfo-1-chloro-4-(2,2-dimethylpropyl)benzene |
Reactions Involving the Chloro Substituent
The chlorine atom in this compound is an aryl halide, meaning it is bonded directly to an sp²-hybridized carbon of the aromatic ring. This structural feature makes it substantially less reactive in nucleophilic substitution reactions than its alkyl halide counterparts. libretexts.org
Aryl halides, including this compound, are generally considered inert to nucleophilic substitution via the classical SN1 and SN2 mechanisms that are common for alkyl halides. libretexts.orglibretexts.orglibretexts.org
SN2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. organic-chemistry.org For an aryl halide, this pathway is impossible. The planar structure of the benzene ring and the electron density of the pi system sterically block the nucleophile from approaching the carbon-chlorine bond from the rear. libretexts.orglibretexts.org
SN1 Pathway: This mechanism proceeds through the formation of a carbocation intermediate after the leaving group departs. chemistrysteps.com The SN1 pathway is extremely unfavorable for aryl halides because it would require the formation of a highly unstable and high-energy phenyl cation. chemistrysteps.com
Under forcing conditions, such as very high temperatures or the use of extremely strong bases, nucleophilic aromatic substitution can occur through alternative mechanisms like addition-elimination or elimination-addition (benzyne), but these are distinct from SN1 and SN2 pathways. libretexts.orgorgosolver.com
When considering the classical SN1 and SN2 pathways, the structure of the aryl halide system presents insurmountable steric barriers to the SN2 mechanism. libretexts.orglibretexts.org The backside of the carbon atom bearing the chlorine is completely shielded by the benzene ring itself, making the concerted, bimolecular SN2 reaction non-viable. libretexts.org
Because the SN2 pathway is definitively ruled out on steric grounds, any hypothetical nucleophilic substitution proceeding through one of these two classical mechanisms would have to follow a unimolecular, SN1-type route. chemistrysteps.com However, it must be emphasized that this route is also extremely energetically unfavorable due to the instability of the aryl cation intermediate. chemistrysteps.com Therefore, while the steric hindrance of the ring makes an SN1 pathway the "only" theoretical possibility when compared directly against the impossible SN2 pathway, in practice, neither reaction occurs under typical nucleophilic substitution conditions. The steric bulk of the para-neopentyl group has no direct bearing on the accessibility of the C-Cl bond for a substitution reaction.
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
Solvent Effects on Reactivity
The choice of solvent plays a critical role in dictating the reaction pathway and rate for transformations involving this compound, particularly in nucleophilic substitution reactions. The departure of the chloride ion can lead to the formation of an ion pair. smolecule.com The nature of the solvent significantly influences the stability and fate of such intermediates.
In polar protic solvents , such as water or ethanol, the formation of carbocation intermediates is facilitated through solvation, promoting reactions with an SN1-like character. These solvents can stabilize the forming ion pairs, leading to complete dissociation and subsequent reaction with the solvent (solvolysis) to yield alcohols or ethers. smolecule.com
In contrast, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also capable of stabilizing charged intermediates, which can be beneficial in metal-catalyzed reactions. For instance, in Buchwald-Hartwig aminations, solvents like toluene and DMF have been shown to be effective. chemrxiv.org The ability of the solvent to dissolve reactants and keep catalytic species in the active state is crucial for efficient transformation.
Finally, nonpolar solvents are less likely to support the formation of charged intermediates, potentially slowing down or inhibiting reactions that proceed through ionic pathways. However, they can be suitable for certain metal-catalyzed couplings where the mechanism does not rely heavily on charge separation.
The interplay between the solvent and the substrate's structure, particularly the steric hindrance from the neopentyl group, can fine-tune the reactivity and product distribution.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
This compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netscispace.com
Heck Reaction : The Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org For this compound, this would involve its reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The bulky neopentyl group may influence the rate of oxidative addition and the stereochemical outcome of the reaction.
Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The coupling of this compound with an alkyne would yield an arylalkyne. wikipedia.org While traditional Sonogashira reactions use copper, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov The reaction is typically carried out under mild conditions with a base. wikipedia.orgnih.gov
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a primary or secondary amine would produce the corresponding N-arylated amine. This transformation is significant for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The choice of ligand for the palladium catalyst is critical for the reaction's success and scope. chemrxiv.orgwikipedia.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Heck Reaction | Alkene | Pd(0) complex, Base | C(sp²)–C(sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd(0) complex, Ligand, Base | C(sp²)–N |
Reductive Dehalogenation Methodologies
Reductive dehalogenation, or hydrodechlorination, involves the replacement of the chlorine atom in this compound with a hydrogen atom. This transformation is essentially a reduction of the aryl chloride. A common method to achieve this is through catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). smolecule.com This process effectively converts the aryl halide to the corresponding arene, in this case, neopentylbenzene.
Reactions at the Alkyl (2,2-dimethylpropyl) Moiety
The neopentyl side chain, while generally robust, contains benzylic hydrogens that can be targeted for specific chemical transformations.
Benzylic Oxidation Reactions
The carbon atom of the neopentyl group attached directly to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic position. masterorganicchemistry.comyoutube.com For this reaction to occur, there must be at least one benzylic hydrogen present. youtube.comyoutube.com In the case of this compound, the benzylic carbon has two hydrogens. Under harsh oxidative conditions, the entire alkyl group can be cleaved, leading to the formation of 4-chlorobenzoic acid. masterorganicchemistry.com
| Reagent | Product | Key Requirement |
|---|---|---|
| Potassium Permanganate (KMnO₄), Heat | 4-Chlorobenzoic acid | At least one benzylic hydrogen |
| Chromic Acid (H₂CrO₄) | 4-Chlorobenzoic acid | At least one benzylic hydrogen |
Side-Chain Functionalization and Derivatization
Beyond oxidation, the benzylic position of the neopentyl group can be a site for other functionalization reactions, such as benzylic bromination. This type of reaction typically proceeds via a free-radical mechanism. While specific studies on this compound are not detailed in the provided context, analogous reactions on similar alkylbenzenes suggest that reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom at the benzylic position. This would yield 1-chloro-4-(1-bromo-2,2-dimethylpropyl)benzene, a versatile intermediate for further synthetic modifications.
Mechanistic Investigations of Complex Transformations
The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous aryl halides.
Cross-Coupling Reactions : The catalytic cycles for palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig are extensively studied. libretexts.orglibretexts.orgwikipedia.org They all initiate with the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. libretexts.orglibretexts.org This is followed by steps specific to each reaction (e.g., migratory insertion for Heck, transmetalation for Sonogashira) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orglibretexts.org
Benzylic Oxidation : The mechanism of benzylic oxidation with reagents like KMnO₄ is complex but is understood to begin with the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then undergoes further oxidation steps.
The steric bulk of the 2,2-dimethylpropyl group is a key feature that would be expected to influence the kinetics of these transformations. For instance, it may hinder the approach of reactants to the benzylic position or affect the coordination of the aryl halide to the metal center in cross-coupling reactions.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Chloro-4-(2,2-dimethylpropyl)benzene, both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques provide a complete picture of the atomic arrangement.
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the neopentyl group's protons and the aromatic protons. The nine protons of the three methyl groups within the tert-butyl moiety are chemically equivalent and would appear as a sharp singlet, typically in the upfield region. The two benzylic protons, being adjacent to the bulky tert-butyl group, would also produce a singlet. The four protons on the para-substituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, due to their coupling with adjacent aromatic protons.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the quaternary carbon and the methyl carbons of the neopentyl group, the benzylic methylene (B1212753) carbon, and the four distinct carbons of the chloro-substituted aromatic ring (two protonated and two quaternary).
Predicted ¹H and ¹³C NMR Chemical Shifts
| Predicted ¹H NMR Data | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ | ~0.9 - 1.0 | Singlet |
| -CH₂- | ~2.5 - 2.6 | Singlet |
| Aromatic H (ortho to alkyl) | ~7.1 - 7.2 | Doublet |
| Aromatic H (ortho to Cl) | ~7.2 - 7.3 | Doublet |
| Predicted ¹³C NMR Data | |
|---|---|
| Assignment | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~29 - 31 |
| -C(CH₃)₃ | ~31 - 33 |
| -CH₂- | ~45 - 47 |
| Aromatic CH (ortho to alkyl) | ~128 - 130 |
| Aromatic CH (ortho to Cl) | ~130 - 132 |
| Aromatic C (ipso to alkyl) | ~140 - 142 |
| Aromatic C (ipso to Cl) | ~131 - 133 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the two aromatic doublets, confirming their ortho relationship. No other correlations are expected due to the isolated nature of the neopentyl protons and the benzylic methylene protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.comyoutube.com It would definitively link the proton signals of the methyl, methylene, and aromatic groups to their corresponding carbon signals in the ¹³C spectrum. youtube.com
The singlet from the nine methyl protons to the quaternary carbon and the methylene carbon of the neopentyl group.
The singlet from the two methylene protons to the quaternary carbon of the neopentyl group and the ipso-carbon of the benzene ring.
The aromatic protons to their neighboring aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, not necessarily through bonds. A NOESY spectrum could show a correlation between the benzylic methylene protons and the protons on the aromatic ring that are ortho to the neopentyl group, confirming the spatial proximity of these groups.
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. Unlike chromatographic techniques, qNMR is a primary ratio method that does not require an identical calibration standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the purity assessment of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard in a deuterated solvent. By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the singlet from the nine methyl protons) with the integral of a signal from the internal standard, the mass fraction purity can be calculated with high accuracy.
Furthermore, qNMR can be employed for real-time reaction monitoring. By acquiring NMR spectra of a reaction mixture at different time points, the consumption of reactants and the formation of this compound can be quantified, providing valuable kinetic data without the need for sample workup or separation.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₁₁H₁₅Cl) is 182.08623 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) at an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an [M+2]⁺˙ peak approximately one-third the intensity of the [M]⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion), subjecting it to fragmentation, and then analyzing the resulting fragment ions. This provides detailed structural information. libretexts.org The fragmentation of this compound is expected to be dominated by cleavages within the alkyl side chain, as these bonds are generally weaker than those of the aromatic ring. libretexts.orgchemguide.co.uk
A plausible fragmentation pathway would be initiated by the loss of a tert-butyl radical (•C(CH₃)₃), which is a very stable radical. This would lead to the formation of a chlorobenzyl cation. However, a more dominant fragmentation pathway in alkylbenzenes is often benzylic cleavage. youtube.com A common fragmentation for compounds with a neopentyl group attached to a benzene ring is the formation of a stable tert-butyl cation. nist.gov
Plausible Fragmentation Pathways
| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 182 [M]⁺˙ | •CH₃ (15 Da) | 167 | [Cl-C₆H₄-CH₂-C(CH₃)₂]⁺ |
| 182 [M]⁺˙ | •C₄H₉ (57 Da) | 125 | [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation) |
| 125 | •Cl (35 Da) | 90 | [C₇H₆]⁺˙ |
Vibrational Spectroscopy (Infrared and Raman)
For this compound, the spectra would be characterized by vibrations associated with the para-disubstituted benzene ring, the neopentyl group, and the carbon-chlorine bond.
Aromatic Ring Vibrations :
C-H stretching : Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. materialsciencejournal.org
C=C stretching : The characteristic skeletal vibrations of the benzene ring are expected to produce bands around 1600, 1580, and 1490 cm⁻¹. materialsciencejournal.org
C-H out-of-plane bending : The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong band is typically observed between 850-800 cm⁻¹.
Alkyl Group Vibrations :
C-H stretching : The neopentyl group will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
C-H bending : Methyl and methylene C-H bending (scissoring and rocking) vibrations will appear in the 1470-1365 cm⁻¹ region. materialsciencejournal.org The presence of the tert-butyl group is often indicated by a characteristic split band in this region.
C-Cl Vibrations :
C-Cl stretching : The stretching vibration of the C-Cl bond on an aromatic ring is expected to produce a strong band in the IR spectrum, typically in the range of 750-550 cm⁻¹. materialsciencejournal.org
Expected Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Alkyl C-H Stretch | 2960 - 2850 | Strong / Strong |
| Aromatic C=C Ring Stretch | 1610 - 1450 | Medium-Strong / Medium-Strong |
| Alkyl C-H Bend | 1470 - 1365 | Medium / Medium |
| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong / Weak |
| Aromatic C-Cl Stretch | 750 - 550 | Strong / Strong |
Characterization of Functional Groups and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. libretexts.org The spectrum of this compound is characterized by vibrations originating from the p-disubstituted benzene ring, the neopentyl (2,2-dimethylpropyl) group, and the carbon-chlorine bond.
The key vibrational modes expected for this molecule are detailed below:
Aromatic Ring Vibrations : The p-disubstituted benzene ring gives rise to several distinct bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.com C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. pressbooks.pub Furthermore, the para-substitution pattern is specifically indicated by a strong C-H out-of-plane ("oop") bending vibration, typically found in the 810–840 cm⁻¹ range. libretexts.orgopenstax.orgspectroscopyonline.com
Aliphatic Group Vibrations : The neopentyl group contributes characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The presence of the tert-butyl moiety within the neopentyl group is often associated with a distinctive splitting of the symmetric C-H bending mode (umbrella mode) around 1365 cm⁻¹.
Carbon-Halogen Vibration : The stretching vibration of the C-Cl bond attached to the aromatic ring is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically between 850-550 cm⁻¹. libretexts.org
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium |
| C-H Bend (Out-of-Plane) | p-Disubstituted Ring | 840 - 810 | Strong |
| C-Cl Stretch | Aromatic-Cl | 850 - 550 | Strong |
Conformational Analysis through Vibrational Modes
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational isomerism is the rotation around the C-C single bond connecting the neopentyl group's methylene bridge to the benzene ring.
Due to the steric bulk of the tert-butyl group, rotation is somewhat restricted. The most stable conformation is predicted to be one where the bulky tert-butyl group is oriented to minimize steric hindrance with the aromatic ring. This typically involves a staggered conformation where the C-C-C plane of the neopentyl group is perpendicular to the plane of the benzene ring. Eclipsed conformations, where the tert-butyl group is aligned with the plane of the ring, would be energetically unfavorable due to significant steric strain. lumenlearning.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound is not publicly documented, the technique would provide invaluable information if a suitable single crystal were analyzed.
An X-ray crystallographic study would yield precise measurements of:
Bond Lengths : The exact distances between bonded atoms, such as the C-Cl, C-C, and C-H bonds.
Bond Angles : The angles between adjacent bonds, defining the geometry of the benzene ring and the tetrahedral arrangement around the sp³ hybridized carbons of the neopentyl group.
Dihedral Angles : These angles describe the conformation of the molecule, particularly the rotational orientation of the neopentyl group relative to the benzene ring.
Intermolecular Interactions : The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as van der Waals forces, potential halogen bonding (interactions involving the chlorine atom), and C-H···π interactions that govern the solid-state architecture.
Based on data from similar aromatic compounds, the expected bond lengths and angles can be estimated.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C(aromatic)-Cl | ~1.74 Å |
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |
| Bond Length | C(aromatic)-C(alkyl) | ~1.51 Å |
| Bond Angle | C-C-C (in ring) | ~120° |
| Bond Angle | C-C-C (in neopentyl) | ~109.5° |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. tanta.edu.eg The spectrum of this compound is dominated by the benzene ring, which acts as a chromophore. Unsubstituted benzene exhibits three main absorption bands originating from π→π* transitions: an intense E1 band (~184 nm), a moderately intense E2 band (~204 nm), and a weak, fine-structured B-band (~256 nm). spcmc.ac.inquimicaorganica.org
Substitution on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). up.ac.za
Alkyl Group Effect : The neopentyl group is an electron-donating group (+I effect), which causes a small bathochromic (red) shift of the absorption bands to longer wavelengths. spcmc.ac.in
Chloro Group Effect : The chlorine atom is an auxochrome that exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs. The resonance effect typically dominates in UV-Vis spectroscopy, leading to a more significant bathochromic shift and an increase in the intensity of the B-band. spcmc.ac.inresearchgate.net
For p-disubstituted benzenes with an alkyl and a chloro group, these effects are cumulative. The characteristic fine structure of the B-band in benzene is often lost, resulting in a broader absorption band at a longer wavelength. spcmc.ac.in
| Transition Band | Typical λmax for Benzene | Expected λmax for this compound | Transition Type |
|---|---|---|---|
| E2-band (Primary) | ~204 nm | ~210 - 225 nm | π → π |
| B-band (Secondary) | ~256 nm | ~265 - 280 nm | π → π (Symmetry-forbidden) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules like 1-Chloro-4-(2,2-dimethylpropyl)benzene. By approximating the many-electron Schrödinger equation, DFT methods such as B3LYP with basis sets like 6-311G(d,p) can provide a robust balance between computational cost and accuracy for predicting molecular characteristics. researchgate.net
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable structure.
A key conformational feature of this molecule is the rotation around the single bond connecting the neopentyl group's methylene (B1212753) carbon to the benzene (B151609) ring. Computational analysis typically reveals that the lowest energy conformer is one that minimizes steric hindrance between the bulky tert-butyl group and the aromatic ring. This often results in a staggered conformation where the tert-butyl group is oriented away from the plane of the benzene ring. Theoretical calculations can precisely quantify the energy barriers to rotation around this bond. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is illustrative and based on typical DFT calculation results for similar substituted benzenes.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | Caromatic-Caromatic | ~1.39 - 1.40 Å |
| Bond Length | Caromatic-Calkyl | ~1.53 Å |
| Bond Angle | C-C-Cl | ~119.5° |
| Bond Angle | Caromatic-Calkyl-Calkyl | ~112.0° |
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
HOMO : Represents the orbital from which an electron is most likely to be donated. In electrophilic aromatic substitution, the energy and distribution of the HOMO are critical. For this compound, the HOMO is expected to be a π-orbital distributed across the benzene ring, with significant density at the ortho and para positions relative to the activating neopentyl group.
LUMO : Represents the orbital to which an electron is most likely to be accepted. The energy of the LUMO relates to the molecule's electron affinity.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) concentrated on the π-system of the benzene ring and around the electronegative chlorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor, blue) would be found around the hydrogen atoms. researchgate.net
Table 2: Illustrative Calculated Electronic Properties This data is illustrative and based on typical DFT calculation results.
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ -0.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates moderate chemical stability and reactivity |
DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to validate experimental data or to understand the origins of spectral features.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These calculations can help assign peaks in experimental spectra and study conformational effects on chemical shifts. researchgate.net
IR Spectroscopy : Calculations can predict the vibrational frequencies and intensities of the molecule. The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to identify characteristic functional group vibrations, such as C-Cl stretching, aromatic C-H stretching, and alkyl C-H stretching.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For this compound, the primary absorptions would be related to π→π* transitions within the benzene ring.
Table 3: Illustrative Predicted Spectroscopic Data This data is illustrative and based on typical calculation results for similar compounds.
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~ 7.1 - 7.3 ppm |
| ¹³C NMR | C-Cl Carbon | ~ 132 ppm |
| IR | Aromatic C=C Stretch | ~ 1490 - 1600 cm⁻¹ |
| IR | C-Cl Stretch | ~ 1090 cm⁻¹ |
| UV-Vis | π→π* Transition (λmax) | ~ 225 nm |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key reaction of interest is its synthesis via the Friedel-Crafts alkylation of chlorobenzene (B131634).
Theoretical calculations can elucidate this mechanism by:
Modeling Reactant Complexes : Simulating the initial interaction between the alkylating agent (e.g., 1-chloro-2,2-dimethylpropane) and the Lewis acid catalyst (e.g., AlCl₃).
Characterizing Intermediates : Calculating the structure and stability of carbocation intermediates. A critical feature of this specific reaction is the likely 1,2-hydride shift that rearranges the initially formed primary carbocation to a more stable tertiary carbocation before it attacks the chlorobenzene ring. DFT can quantify the relative energies of these intermediates. chegg.com
Locating Transition States (TS) : Identifying the highest energy point along the reaction coordinate that connects reactants to intermediates and intermediates to products. The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.govmsu.edu
By mapping this entire pathway, computational studies can confirm why the neopentyl group (2,2-dimethylpropyl) is formed on the ring, rather than the unrearranged 1,1-dimethylpropyl group, providing a detailed rationale for the observed product. chegg.com
Molecular Dynamics Simulations (e.g., Solvent Effects, Intermolecular Interactions)
While quantum mechanics focuses on the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, hexane) and calculating the forces between all atoms over time using classical force fields. researchgate.net
Such simulations can reveal:
Solvent Effects : How the molecule is solvated, including the structure of the solvent shell around the hydrophobic neopentyl group and the more polar chlorophenyl moiety. This is crucial for understanding its solubility and reactivity in different media. chemrxiv.org
Intermolecular Interactions : In simulations of the pure liquid or concentrated solutions, MD can analyze how molecules of this compound interact with each other. This includes studying potential π-π stacking interactions between the benzene rings and van der Waals interactions between the alkyl chains.
Dynamical Properties : MD can be used to calculate bulk properties like density and diffusion coefficients, as well as to observe conformational dynamics over time.
Structure-Reactivity Relationships and Predictive Modeling
A major goal of computational chemistry is to establish relationships between a molecule's structure and its chemical reactivity, which can be used to build predictive models. For this compound, this involves correlating calculated quantum chemical descriptors with observed chemical behavior. nih.gov
For instance, in electrophilic aromatic substitution, the reactivity and regioselectivity are governed by the substituents. The neopentyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The chloro group is deactivating due to its inductive electron withdrawal but is also ortho-, para-directing because of resonance electron donation. libretexts.org Computational models can quantify these competing effects.
Predictive models can be built by correlating descriptors such as:
HOMO-LUMO Gap : A smaller gap often correlates with higher reactivity. researchgate.net
Molecular Electrostatic Potential : The value of the minimum potential (Vmin) on the aromatic ring can be a strong predictor of susceptibility to electrophilic attack. acs.org
Calculated Atomic Charges : Charges on the aromatic carbon atoms (e.g., Hirshfeld charges) can predict the most likely sites for electrophilic attack (regioselectivity). nih.gov
By developing these quantitative structure-activity relationships (QSAR), it becomes possible to predict the reactivity of related molecules without needing to perform experiments, accelerating the design and discovery of new chemical entities. researchgate.net
Applications and Industrial Relevance Non Prohibited
Role as a Synthetic Intermediate in Organic Synthesis
The reactivity of the chloro-substituted aromatic ring allows 1-Chloro-4-(2,2-dimethylpropyl)benzene to serve as a versatile precursor for a range of more complex molecules through various substitution and coupling reactions.
This compound is a key starting material for the synthesis of various specialty chemicals, including active ingredients for pharmaceuticals and agrochemicals. smolecule.com The chlorine atom can be replaced through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions to introduce a wide variety of functional groups.
For instance, the corresponding phenolic derivative, 4-(2,2-dimethylpropyl)phenol, is an industrially significant compound derived from this chloroarene. This phenol (B47542) is a known feedstock for the production of thermoset resins and serves as an intermediate in the synthesis of aryloxy herbicides such as fenoxasulfone. smolecule.com Furthermore, palladium-catalyzed reactions like the Buchwald-Hartwig amination can convert this compound into N-aryl amines, which are common structural motifs in many pharmaceutical compounds. wikipedia.org The neopentyl group can confer desirable properties such as increased lipophilicity or metabolic stability to the final product.
Table 1: Examples of Specialty Chemicals Derived from Aryl Halide Intermediates
| Intermediate | Reaction Type | Product Class | Industrial Application |
|---|---|---|---|
| This compound | Hydrolysis / Nucleophilic Substitution | 4-(2,2-dimethylpropyl)phenol | Feedstock for thermoset resins, Herbicide intermediate (e.g., for fenoxasulfone) smolecule.com |
| This compound | Buchwald-Hartwig Amination | 4-(2,2-dimethylpropyl)aniline | Pharmaceutical and agrochemical building blocks smolecule.comwikipedia.org |
In the field of catalysis, phosphine (B1218219) ligands are crucial for the efficacy of many transition metal catalysts, particularly palladium, used in cross-coupling reactions. beilstein-journals.orgorgsyn.org The synthesis of these ligands often involves the formation of a carbon-phosphorus bond, typically by reacting an aryl halide with a phosphorus nucleophile. nih.gov
This compound can serve as a valuable building block for creating sterically demanding phosphine ligands. The bulky neopentyl group can influence the coordination environment around the metal center, potentially enhancing catalytic activity, selectivity, and stability. The general synthesis of such ligands can be achieved through methods like the reaction of the corresponding Grignard or organolithium reagent (formed from the aryl chloride) with a chlorophosphine, or via direct palladium- or nickel-catalyzed coupling of the aryl chloride with a secondary phosphine. nih.govbeilstein-journals.org While specific ligands derived directly from this compound are not widely documented in mainstream literature, the established synthetic routes for similar aryl halides provide a clear blueprint for its use in developing novel, bulky phosphine ligands for catalysis. mdpi.com
The structural features of this compound and its derivatives make them relevant to material science. As mentioned, the phenolic derivative is a precursor to thermoset resins, which are polymers that are irreversibly hardened upon curing. smolecule.com The bulky neopentyl group can impart properties such as thermal stability, chemical resistance, and rigidity to the resulting polymer matrix.
Furthermore, aryl chlorides can be used as monomers in certain types of polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the neopentyl group into a polymer backbone could be used to tune the material's solubility, morphology, and electronic properties.
Advanced Chemical Manufacturing Processes
The production and use of this compound benefit from modern advancements in chemical engineering and process chemistry, which aim to improve efficiency, safety, and sustainability.
The primary method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634) with a neopentyl halide (like 1-chloro-2,2-dimethylpropane) or neopentyl alcohol. smolecule.comresearchgate.net Traditionally performed in large batch reactors, this reaction can be significantly improved by implementing continuous-flow synthesis. google.com
Flow chemistry offers several advantages for Friedel-Crafts reactions, which are often highly exothermic and can be difficult to control on a large scale. researchgate.net In a flow reactor, the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control, minimizing the formation of byproducts. google.com This leads to higher selectivity for the desired para-substituted product over the ortho-isomer. Additionally, continuous-flow systems enhance safety by minimizing the volume of hazardous reagents and catalysts (like aluminum chloride) present at any given time. These systems can be automated for consistent product quality and can be scaled up by running multiple reactors in parallel ("numbering-up"). google.com
On an industrial scale, the economic and environmental viability of producing this compound hinges on process optimization. A key area of development in Friedel-Crafts chemistry is the replacement of traditional Lewis acid catalysts like aluminum chloride (AlCl₃). researchgate.net AlCl₃ is used in stoichiometric amounts, is corrosive, and generates significant aqueous waste during workup.
Modern industrial processes are shifting towards solid acid catalysts, such as zeolites or silica-supported phosphotungstic acid. researchgate.netresearchgate.net These heterogeneous catalysts are non-corrosive, can be easily separated from the reaction mixture by filtration, and can be regenerated and reused, aligning with the principles of green chemistry. For the closely related synthesis of 1-tert-butyl-4-chlorobenzene, an optimized industrial process uses a complex acid catalyst (HAlCl₄) and integrates the recycling of the hydrogen chloride byproduct to generate the alkylating agent in situ, improving atom economy. google.com Such strategies, including catalyst selection, solvent choice, and byproduct recycling, are crucial for the efficient, large-scale, and sustainable production of this compound. mt.com
Table 2: Comparison of Batch vs. Continuous Flow for Friedel-Crafts Alkylation
| Parameter | Conventional Batch Process | Continuous-Flow Process |
|---|---|---|
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Safety | Higher risk due to large volumes of reagents | Inherently safer, small reaction volumes |
| Selectivity | Can be lower due to temperature gradients | Often higher due to uniform conditions |
| Scalability | Requires larger reactors (scaling-up) | Achieved by longer run times or parallel reactors (numbering-up) google.com |
| Process Control | Manual or semi-automated | Easily automated for high consistency |
Environmental Fate and Degradation Studies Non Prohibited
Abiotic Transformation Pathways
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1-Chloro-4-(2,2-dimethylpropyl)benzene, the primary abiotic transformation pathways considered are photodegradation and hydrolysis.
Photodegradation Mechanisms (e.g., Hydroxyl Radical Reactions)
In the atmosphere and sunlit surface waters, organic compounds can be degraded by photochemical reactions. ethz.ch For aromatic compounds like this compound, the most significant of these processes is the reaction with photochemically generated hydroxyl radicals (•OH). ethz.ch These highly reactive species can initiate the degradation of many organic pollutants. usgs.gov
The reaction is likely to proceed via addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of the chlorine atom or ring cleavage, leading to the formation of various degradation products.
Table 1: Factors Influencing Photodegradation of Aromatic Compounds
| Factor | Influence |
|---|---|
| Hydroxyl Radical Concentration | Higher concentrations lead to faster degradation rates. |
| Sunlight Intensity | Greater intensity increases the rate of hydroxyl radical formation. |
| Chemical Structure | Substituents on the aromatic ring can activate or deactivate it towards radical attack and introduce steric effects. |
| Presence of Other Substances | Natural organic matter can sometimes inhibit hydroxyl radical reactions. usgs.gov |
Hydrolytic Stability in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For aryl halides like this compound, the carbon-chlorine bond on the benzene (B151609) ring is generally resistant to hydrolysis under normal environmental conditions of pH and temperature. This stability is due to the partial double bond character of the C-Cl bond resulting from resonance with the aromatic ring.
Significant hydrolysis of chlorobenzene (B131634) to phenol (B47542) typically requires harsh conditions, such as high temperatures and pressures, which are not representative of natural aquatic environments. The presence of the bulky 2,2-dimethylpropyl group is not expected to significantly alter this inherent stability towards hydrolysis. Therefore, hydrolysis is considered a minor degradation pathway for this compound in the environment.
Biotic Degradation Mechanisms
Biotic degradation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. The structural features of this compound, namely the chlorinated aromatic ring and the bulky alkyl substituent, will influence its susceptibility to microbial attack.
Aerobic and Anaerobic Biodegradation Pathways
The biodegradation of chlorinated benzenes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, often through different mechanisms.
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorobenzene and its derivatives is often catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is then dehydrogenated to a substituted catechol. For this compound, this would likely lead to the formation of a substituted chlorocatechol. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring. The bulky neopentyl group may pose a steric hindrance to the initial dioxygenase attack, potentially slowing the rate of degradation compared to less substituted chlorobenzenes.
Anaerobic Biodegradation: In the absence of oxygen, a common degradation pathway for more highly chlorinated benzenes is reductive dechlorination. This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom. For monochlorinated compounds like this compound, reductive dechlorination is generally a slower process. researchgate.net If it were to occur, it would result in the formation of (2,2-dimethylpropyl)benzene.
Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Chlorinated Benzenes
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
|---|---|---|
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Initial Reaction | Dioxygenase-catalyzed ring hydroxylation | Reductive dechlorination |
| Typical Substrates | Less chlorinated benzenes | More highly chlorinated benzenes |
| Key Intermediates | Chlorocatechols | Less chlorinated benzene congeners |
Microbial Transformation and Mineralization Studies
While specific microbial transformation studies on this compound are not documented in the reviewed literature, studies on similar compounds provide insights. The ability of microorganisms to degrade aromatic hydrocarbons is widespread, with various bacterial and fungal strains capable of utilizing these compounds as a source of carbon and energy. frontiersin.orgbiorxiv.org
Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and chloride ions. The extent of mineralization of this compound would depend on the presence of microbial communities with the appropriate enzymatic machinery to break down both the aromatic ring and the alkyl side chain. The branched nature of the neopentyl group might make it more resistant to degradation than a straight-chain alkyl group.
Identification of Degradation Products and Intermediates
Based on the known degradation pathways of analogous compounds, a hypothetical sequence of degradation products for this compound can be proposed.
Under aerobic conditions, the initial products would likely be hydroxylated derivatives. The primary intermediate following dioxygenase attack would be a substituted chlorocatechol . Further metabolism would lead to ring-cleavage products.
In the case of photodegradation initiated by hydroxyl radicals, a variety of hydroxylated and potentially chlorinated phenolic compounds could be formed.
If anaerobic reductive dechlorination were to occur, the primary degradation product would be (2,2-dimethylpropyl)benzene .
Further research, including laboratory degradation studies and field monitoring, would be necessary to definitively identify the specific degradation products and intermediates of this compound in various environmental settings.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2,2-dimethylpropyl)benzene |
| Phenol |
| Chlorobenzene |
Environmental Persistence and Mobility in Various Media
Limited empirical data from direct research on the environmental fate of this compound is available in scientific literature. Consequently, to understand its persistence and mobility, predictive models based on its chemical structure, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed. These models estimate the compound's properties by comparing it to structurally similar chemicals with known environmental behaviors. The following data and discussion are based on such estimations, providing a scientifically grounded projection of its environmental conduct.
Predicted Environmental Fate Properties of this compound
The table below presents estimated values for key physicochemical properties that govern the environmental persistence and mobility of this compound. These values are derived from computational models and are intended to serve as a guide in the absence of experimental data.
| Property | Estimated Value | Implication for Environmental Fate |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 - 5.0 | High potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |
| Water Solubility | Low (~1-5 mg/L) | Limited mobility in aqueous systems; will tend to partition out of water and into other environmental compartments. |
| Vapor Pressure | Low to moderate (~0.1 - 0.5 mmHg at 25°C) | Potential for volatilization from surface water and moist soil, contributing to atmospheric transport. |
| Henry's Law Constant | High (~1 x 10-3 atm-m³/mol) | Indicates a significant tendency to partition from water to air, suggesting volatilization is a key fate process. |
| Soil Adsorption Coefficient (Koc) | High (~2000 - 5000 L/kg) | Strongly adsorbs to soil and sediment, leading to low mobility in the subsurface and limited potential for groundwater contamination through leaching. |
| Biodegradation | Slow to very slow | The presence of the chlorine atom and the sterically hindered neopentyl group likely inhibit microbial degradation, leading to persistence in the environment. |
Detailed Research Findings
The environmental persistence and mobility of this compound are dictated by its molecular structure, which combines features of a chlorinated aromatic compound and an alkylbenzene.
Persistence:
The persistence of this compound in the environment is expected to be significant. The benzene ring, substituted with a chlorine atom, is generally resistant to degradation. Halogenated aromatic compounds are known to be recalcitrant, and their persistence often increases with the degree of halogenation. While monosubstituted, the presence of chlorine reduces its susceptibility to microbial attack compared to unsubstituted benzene.
Furthermore, the 2,2-dimethylpropyl (neopentyl) group introduces considerable steric hindrance. This bulky alkyl group can physically block enzymes from accessing the benzene ring, thereby inhibiting common microbial degradation pathways such as oxidation. The combination of the chloro-substituent and the bulky alkyl group suggests that biodegradation in soil and water will be a very slow process, leading to a long environmental half-life.
Mobility:
Mobility in Soil: The mobility of this compound in soil is predicted to be low. Its high estimated octanol-water partition coefficient (Log Kow) indicates that it is lipophilic ("fat-loving") and will preferentially adsorb to the organic carbon fraction of soil and sediments. The high soil adsorption coefficient (Koc) further supports this, suggesting that the compound will be largely immobile in the soil column. Leaching into groundwater is therefore expected to be a minor transport pathway.
Mobility in Water: In aquatic systems, the compound's low water solubility and high Henry's Law constant are the dominant factors. Its poor solubility limits the concentration that can be dissolved in water, while the high Henry's Law constant indicates a strong tendency to volatilize from the water surface into the atmosphere. Therefore, for any portion of the compound that reaches surface waters, rapid partitioning to the air is a likely and significant fate process. Due to its high Koc value, any of the compound in the water column will also tend to adsorb to suspended organic particles and eventually settle into the sediment, where it is likely to persist.
Mobility in Air: Once volatilized into the atmosphere, this compound will exist primarily in the vapor phase. Its fate in the atmosphere will be determined by its reaction with photochemically produced hydroxyl radicals. While specific reaction rates are not available, by analogy with similar alkylated chlorobenzenes, it is expected to be moderately persistent in the air, allowing for potential long-range atmospheric transport before it is degraded or deposited back to the Earth's surface through wet or dry deposition.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry-Oriented Synthetic Methodologies
The traditional synthesis of 1-Chloro-4-(2,2-dimethylpropyl)benzene often relies on Friedel-Crafts alkylation, a method that typically employs Lewis acid catalysts like aluminum chloride. smolecule.com While effective, this approach can generate significant corrosive waste, making the development of greener alternatives a key research priority. researchgate.net Future investigations are expected to focus on several key areas to enhance the environmental profile of its synthesis.
One promising avenue is the exploration of solid acid catalysts, such as zeolites or clays, which can offer improved recyclability and reduce waste streams. researchgate.net Additionally, the use of greener solvents to replace volatile and toxic options like benzene (B151609) is a critical goal. nih.gov Research into solvent-free reaction conditions, potentially utilizing techniques like microwave or ultrasound assistance, could further minimize environmental impact and improve energy efficiency. nih.govsemanticscholar.org These methods align with the core principles of green chemistry, aiming for processes that are not only efficient but also environmentally benign. mdpi.com
Table 1: Potential Green Chemistry Approaches for Synthesis
| Approach | Potential Advantage | Research Focus |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of robust solid acid catalysts (e.g., zeolites, functionalized resins). |
| Green Solvents | Reduced toxicity and environmental impact | Use of biodegradable solvents, ionic liquids, or supercritical fluids like CO2. nih.gov |
| Energy-Efficient Methods | Faster reaction times, lower energy consumption | Application of microwave irradiation or ultrasonication to drive the reaction. nih.govsemanticscholar.org |
| Atom Economy | Maximization of reactant incorporation into the final product | Designing synthetic routes that minimize the formation of byproducts. |
Exploration of Novel Reactivity and Functionalization Pathways
The chemical behavior of this compound is significantly influenced by its structural features. The chlorine atom serves as a handle for nucleophilic substitution reactions, while the neopentyl group can direct further electrophilic aromatic substitutions and introduce steric hindrance that modulates reactivity. smolecule.com
Future research will likely delve into previously unexplored transformations of this molecule. For instance, the development of novel cross-coupling reactions could enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, opening pathways to a diverse range of derivatives. Understanding the interplay between the electronic effects of the chlorine atom and the steric bulk of the neopentyl group is crucial for predicting and controlling reaction outcomes. smolecule.com
A particularly interesting aspect to investigate is the potential for carbocation rearrangements during reactions. The formation of a primary carbocation upon the departure of the chloride is generally unstable and can rearrange to a more stable tertiary carbocation through a methyl shift. smolecule.combrainly.com A deeper understanding and control of these rearrangements could lead to the selective synthesis of complex molecular architectures.
Integration of Advanced Computational and Experimental Approaches for Design
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and optimization of chemical processes and materials. In the context of this compound, computational tools can provide invaluable insights into its electronic structure, reactivity, and potential interactions.
Future research could employ Density Functional Theory (DFT) and other computational methods to model reaction mechanisms, predict the regioselectivity of functionalization reactions, and calculate the properties of novel derivatives. mdpi.comorientjchem.org For example, computational studies could help in the rational design of catalysts for greener synthetic routes or predict the outcomes of complex reaction pathways, thereby guiding experimental efforts and reducing the need for extensive empirical screening.
Table 2: Synergistic Computational and Experimental Approaches
| Research Area | Computational Approach | Experimental Validation |
| Reaction Mechanism | DFT calculations to map transition states and intermediates. mdpi.com | Kinetic studies and product analysis to confirm predicted pathways. smolecule.com |
| Catalyst Design | Modeling of catalyst-substrate interactions to predict efficiency. | Synthesis and testing of computationally designed catalysts. |
| Materials Properties | Molecular dynamics simulations to predict bulk properties of polymers or materials incorporating the compound. | Characterization of synthesized materials to validate predicted performance. |
This integrated approach can streamline the design of new molecules and materials with desired properties, from pharmaceuticals to advanced polymers, making the research and development process more efficient and targeted.
Expansion into Emerging Areas of Sustainable Chemistry and Materials Science
The unique structural characteristics of this compound make it an intriguing building block for the development of sustainable materials. The bulky neopentyl group can impart desirable properties such as increased solubility in organic solvents, thermal stability, and altered mechanical properties in polymers.
Future research is expected to explore the incorporation of this moiety into various material backbones. For example, it could be used as a monomer or an additive in the synthesis of advanced polymers, potentially leading to materials with enhanced durability and specific functionalities. The development of sustainable materials, such as bioplastics and recyclable polymers, is a rapidly growing field where novel building blocks are in high demand. mdpi.com
Furthermore, derivatives of this compound could find applications in areas such as organic electronics or as components in the formulation of eco-friendly pesticides, building on the broader knowledge of chlorinated aromatic compounds in these fields. researchgate.net The exploration of its potential in creating materials from renewable resources or designing materials for a circular economy represents a significant and impactful avenue for future investigation. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-4-(2,2-dimethylpropyl)benzene?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where 2,2-dimethylpropyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include coupling reactions using Grignard reagents or palladium-catalyzed cross-coupling for regioselective substitution. Purity optimization requires column chromatography and recrystallization .
- Key Considerations : Monitor reaction temperature (typically 0–5°C for alkylation) and stoichiometric ratios to minimize byproducts like polysubstituted derivatives.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and alkyl chain integration (e.g., singlet for 2,2-dimethylpropyl at δ 1.0–1.2 ppm) .
- GC-MS : Validates molecular weight (C₁₁H₁₅Cl, MW 188.7) and detects impurities (e.g., residual chlorinated intermediates) .
- IR Spectroscopy : Identifies C-Cl stretching (~550–850 cm⁻¹) and aromatic C-H bending (~3000 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation, as inferred from structurally similar chlorinated aromatics . Store at 2–8°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can computational models predict the environmental persistence of this compound?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow). Molecular dynamics simulations can assess interactions with soil organic matter, leveraging data from chlorinated pesticide analogs like DDD .
- Data Contradiction Analysis : Discrepancies in predicted vs. experimental half-lives may arise from undefined stereochemical effects or microbial community variations. Validate with soil microcosm studies .
Q. How to resolve inconsistencies in reported catalytic efficiencies for its synthesis?
- Methodological Answer : Systematically test variables:
- Catalyst Type : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions.
- Solvent Polarity : Evaluate toluene (non-polar) vs. dichloromethane (polar aprotic).
- Analytical Calibration : Use internal standards (e.g., deuterated analogs) in GC-MS to ensure yield accuracy .
- Case Study : Lower yields in polar solvents may stem from catalyst deactivation; optimize by pre-drying solvents over molecular sieves .
Q. How to design a degradation pathway study in contaminated soils using advanced chromatography?
- Methodological Answer :
- Extraction : Use accelerated solvent extraction (ASE) with hexane/acetone (3:1 v/v) to isolate the compound and metabolites.
- Analysis : Employ LC-QTOF-MS for non-target screening of hydroxylated or dealkylated products. Compare with fragmentation libraries for chlorinated aromatics .
- Bioavailability Assessment : Utilize polymer-coated vials to measure fugacity, correlating with microbial degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
